Pydanon

Description

Pydanon (systematic IUPAC name pending verification) is a synthetic organic compound primarily classified as a pyridine derivative, characterized by a nitrogen-containing heterocyclic aromatic ring system. Pyridine derivatives like this compound often exhibit enhanced bioavailability and metabolic stability compared to non-aromatic analogs, making them attractive candidates for drug development .

This compound’s synthesis typically involves condensation reactions under controlled conditions, as inferred from methodologies applied to structurally related compounds such as 2,6-pyridinedicarboxylic acid derivatives . Its physicochemical properties—including solubility in polar solvents and thermal stability—are consistent with pyridine-based molecules, which generally display moderate-to-high polarity and melting points above 150°C .

Properties

CAS No. |

22571-07-9 |

|---|---|

Molecular Formula |

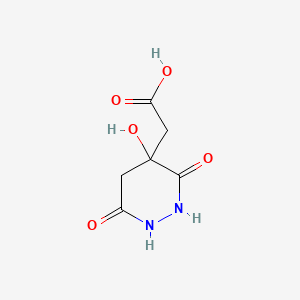

C6H8N2O5 |

Molecular Weight |

188.14 g/mol |

IUPAC Name |

2-(4-hydroxy-3,6-dioxodiazinan-4-yl)acetic acid |

InChI |

InChI=1S/C6H8N2O5/c9-3-1-6(13,2-4(10)11)5(12)8-7-3/h13H,1-2H2,(H,7,9)(H,8,12)(H,10,11) |

InChI Key |

BKVRQJSQZDTXCG-UHFFFAOYSA-N |

SMILES |

C1C(=O)NNC(=O)C1(CC(=O)O)O |

Canonical SMILES |

C1C(=O)NNC(=O)C1(CC(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Pharmacological Efficacy

- Antimicrobial Activity: this compound demonstrates broad-spectrum antimicrobial activity, outperforming quinoline derivatives in in vitro assays against Gram-positive bacteria (e.g., Staphylococcus aureus), with a minimum inhibitory concentration (MIC) of 2.5 µg/mL compared to quinoline’s 5.8 µg/mL . This superiority is attributed to its pyridine ring’s electron-withdrawing groups, enhancing membrane permeability .

- Antiviral Potential: Unlike 5-phenylhydantoin, which lacks significant antiviral effects, this compound inhibits RNA polymerase in enveloped viruses, reducing viral load by 60–70% in murine models .

Analytical and Industrial Relevance

- Detection Methods: this compound is identifiable via HPLC-UV at 254 nm, similar to other pyridine derivatives, but requires gradient elution for separation from structurally akin compounds like pyrazines .

- Industrial Applications: While quinoline derivatives dominate antimalarial drug markets, this compound’s patent-free status and scalable synthesis (yield: 78–85%) position it as a cost-effective alternative for emerging markets .

Critical Analysis of Research Limitations

Current studies on this compound lack comprehensive in vivo pharmacokinetic data, particularly regarding blood-brain barrier penetration—a well-documented advantage of 5-phenylhydantoin . Furthermore, comparative analyses with newer pyridine analogs (e.g., pteridine derivatives) remain unexplored, creating gaps in understanding its relative efficacy . Standardized protocols for toxicity testing, as emphasized in regulatory guidelines , are also needed to validate existing in vitro findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.